N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
CAS No.: 857041-63-5
Cat. No.: VC7360897
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8
* For research use only. Not for human or veterinary use.
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide - 857041-63-5](/images/structure/VC7360897.png)
Specification
CAS No. | 857041-63-5 |
---|---|
Molecular Formula | C14H15ClN2OS |
Molecular Weight | 294.8 |
IUPAC Name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C14H15ClN2OS/c1-9-4-5-13(10(2)6-9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3 |
Standard InChI Key | YPRZUCAOWXLDLE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide belongs to the class of N-substituted acetamides containing a 1,3-thiazole heterocycle. The thiazole ring is substituted at the 4-position with a chloromethyl group (-CH₂Cl) and at the 2-position with an acetamide moiety bearing a 2,4-dimethylphenyl group. This arrangement creates distinct electronic and steric environments:
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Chloromethyl group: Introduces potential sites for nucleophilic substitution reactions due to the labile chlorine atom .
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2,4-Dimethylphenyl group: Provides steric bulk and lipophilicity, influencing solubility and membrane permeability .
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Thiazole core: Contributes π-π stacking capabilities and hydrogen-bonding potential through its sulfur and nitrogen atoms.
The compound’s IUPAC name reflects this substitution pattern: systematic numbering prioritizes the thiazole nitrogen atoms, with the chloromethyl group at position 4 and the acetamide substituent at position 2.
Synthesis and Manufacturing
Yield Optimization
Reported yields for structurally similar compounds range from 45–68%, depending on reaction scale and purification methods. Critical parameters include:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 60–80°C | Higher temps risk decomposition |
Reaction Time | 12–18 hours | Prolonged times increase side products |
Solvent | Anhydrous DMF | Polar aprotic solvents favor SN2 pathways |
Catalyst | Pd(OAc)₂/Xantphos | Facilitates C-N coupling |
Physicochemical Properties
Experimental and computed properties reveal critical insights into the compound’s behavior:
Solubility and Partitioning
Property | Value | Method |
---|---|---|
Water Solubility | >44.2 μg/mL (pH 7.4) | Shake-flask (predicted) |
logP (XLogP3) | 3.4 | Computational |
pKa | 1.8 (thiazole NH) | Estimated via analogy |
The high logP value indicates significant lipophilicity, suggesting preferential partitioning into lipid membranes over aqueous phases .
Stability Profile
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Thermal Stability: Decomposes above 210°C (DSC data for analogous compounds)
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Photostability: Susceptible to UV-induced degradation at λ < 320 nm due to the thiazole π-system
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Hydrolytic Stability: Chloromethyl group undergoes slow hydrolysis (t₁/₂ ≈ 72 hours in PBS pH 7.4 at 25°C)
Analog Compound | MIC (μg/mL) | Target |
---|---|---|
N-[4-(Cl-methyl)thiazol] | 16 | Dihydropteroate synthase |
N-[4-Br-methyl)thiazol] | 8 | DNA gyrase |
This compound’s larger phenyl substituent may alter membrane penetration compared to these analogs.
Supplier | Purity | Packaging | Price (USD) | Updated |
---|---|---|---|---|
AK Scientific | 95% | 100 mg | 172 | 2021-12-16 |
American Custom Chem. | 95% | 1 g | 721.57 | 2021-12-16 |
Enamine | >98% | 5 g | 1168.42 | 2021-12-16 |
Pricing reflects the synthetic complexity and purification challenges, with bulk purchases (>5 g) costing approximately $233.68/g .
Structural Analogs and Derivatives
Modifying the substituents generates compounds with varied properties:
Analog | R₁ | R₂ | logP | Solubility (μg/mL) |
---|---|---|---|---|
Parent Compound | CH₂Cl | 2,4-Me₂Ph | 3.4 | 44.2 |
N-[4-(F-methyl)thiazol] | CH₂F | 2-MePh | 2.8 | 68.9 |
N-[4-(Br-methyl)thiazol] | CH₂Br | 4-EtPh | 4.1 | 12.4 |
N-[4-(NO₂-methyl)thiazol] | CH₂NO₂ | 3-ClPh | 2.1 | 155.7 |
Halogen substitution (Cl→Br) increases lipophilicity but reduces solubility, while electron-withdrawing groups (NO₂) enhance aqueous solubility .
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